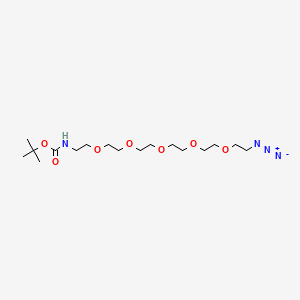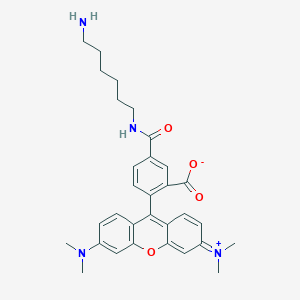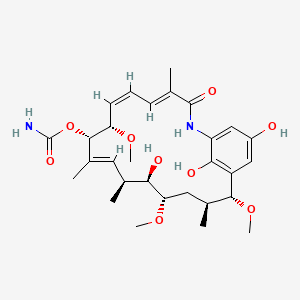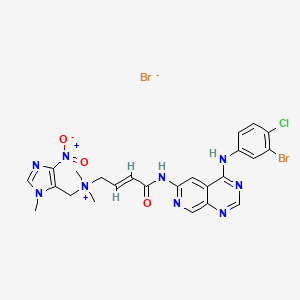
t-boc-N-amido-PEG5-Azide
Übersicht
Beschreibung
T-boc-N-amido-PEG5-Azide is a PEG derivative containing an azide group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The azide group in t-boc-N-amido-PEG5-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis
The molecular formula of t-boc-N-amido-PEG5-Azide is C17H34N4O7 . It has a molecular weight of 406.5 g/mol . The IUPAC name is tert-butyl N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate .Chemical Reactions Analysis
The azide group in t-boc-N-amido-PEG5-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis
T-boc-N-amido-PEG5-Azide has a molecular weight of 406.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 20 . The exact mass is 406.24274944 g/mol . The topological polar surface area is 98.8 Ų . The heavy atom count is 28 .Wissenschaftliche Forschungsanwendungen
PROTAC Linker
t-Boc-N-amido-PEG5-Azide is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . This application allows for the targeted degradation of specific proteins, which can be useful in a variety of research and therapeutic contexts .
Click Chemistry
t-Boc-N-amido-PEG5-Azide can react with alkyne, BCN, DBCO via Click Chemistry . Click Chemistry is a type of chemical reaction that is characterized by its efficiency and specificity . This makes it a valuable tool in a variety of scientific research applications, including drug discovery and the study of biological systems .
Deprotection to Form Free Amine
The Boc group in t-Boc-N-amido-PEG5-Azide can be deprotected under mild acidic conditions to form the free amine . This allows for further chemical reactions to be carried out, expanding the range of potential applications .
Antibody-Drug Conjugates
t-Boc-N-amido-PEG5-Azide can be synthetically incorporated into antibody-drug conjugates . Antibody-drug conjugates are a type of targeted therapy that combines an antibody with a drug, allowing for the targeted delivery of the drug to specific cells .
Targeted Protein Degradation
As mentioned in the PROTAC linker application, t-Boc-N-amido-PEG5-Azide can be used in the synthesis of proteolysis-targeting chimeras (PROTAC) molecules for targeted protein degradation . This application is particularly relevant in the field of drug discovery, where the ability to selectively degrade specific proteins can be used to develop new treatments .
PEGylation
t-Boc-N-amido-PEG5-Azide is a PEG derivative, which means it can be used in PEGylation . PEGylation is the process of attaching polyethylene glycol (PEG) to another molecule, typically a drug or therapeutic protein . This can improve the solubility, stability, and safety of the drug or protein, and can also reduce its immunogenicity .
Wirkmechanismus
Target of Action
t-boc-N-amido-PEG5-Azide is a PEG derivative that contains an azide group and a Boc-protected amino group . The primary targets of this compound are molecules with alkyne, BCN, or DBCO groups . These targets are often found in various biological and chemical entities, making t-boc-N-amido-PEG5-Azide a versatile linker in bioconjugation, drug delivery, and materials science .
Mode of Action
The azide group in t-boc-N-amido-PEG5-Azide can react with alkyne, BCN, or DBCO groups via Click Chemistry to yield a stable triazole linkage . This reaction allows the compound to form a stable connection between two entities, such as a drug and a carrier molecule . The Boc group can be deprotected under mild acidic conditions to form a free amine , which can further react with other functional groups.
Biochemical Pathways
The exact biochemical pathways affected by t-boc-N-amido-PEG5-Azide depend on the entities it is linked toThe formation of a stable triazole linkage can influence the properties and behaviors of the conjugated entities, potentially affecting various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of t-boc-N-amido-PEG5-Azide are largely determined by the entities it is linked to. The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which can enhance its distribution and excretion in the body. The compound’s ADME properties and their impact on bioavailability would need to be studied in the context of specific applications.
Result of Action
The molecular and cellular effects of t-boc-N-amido-PEG5-Azide’s action are primarily the formation of stable triazole linkages . This can result in the creation of new entities with altered properties and functions. For example, in drug delivery, the compound can link a drug to a carrier molecule, potentially enhancing the drug’s stability, solubility, and targeted delivery .
Action Environment
The action of t-boc-N-amido-PEG5-Azide can be influenced by various environmental factors. For instance, the efficiency of the Click Chemistry reaction can be affected by the concentration of the reactants, temperature, and pH . Furthermore, the stability of the compound and its conjugates may vary under different storage conditions .
Zukünftige Richtungen
T-boc-N-amido-PEG5-Azide is a promising compound in the field of drug delivery due to its ability to increase solubility in aqueous media . Its azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage, which is useful in the synthesis of various compounds .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4O7/c1-17(2,3)28-16(22)19-4-6-23-8-10-25-12-14-27-15-13-26-11-9-24-7-5-20-21-18/h4-15H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTHVVYQUZJIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-boc-N-amido-PEG5-Azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B611157.png)

